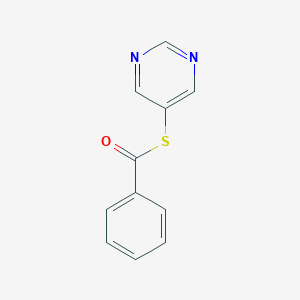
Phenyl(pyrimidin-5-ylsulfanyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrimidine-modified compounds has been reported in the literature. For instance, a stable porous In-MOF was prepared for the first time via an asymmetric N,O-containing (2-pyrimidin-5-yl)terephthalic acid . It was found that the 1,4-benzenedicarboxylate anions were formed in the synthesis process .Molecular Structure Analysis
The molecular structure of pyrimidine derivatives has been studied using various computational tools. These studies have revealed important details about the molecular and electronic behavior of these compounds .Chemical Reactions Analysis
Pyrimidine-modified compounds have been found to undergo various chemical reactions. For example, in the synthesis process of a stable porous In-MOF, 1,4-benzenedicarboxylate anions were formed .Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives have been explored in various studies. For example, the pKa values of certain pyrimidine derivatives have been documented in both basic and acidic media .Applications De Recherche Scientifique
Enzyme Activity and Genetic Studies
- Dihydropyrimidine Dehydrogenase Activity: Studies have highlighted the significance of dihydropyrimidine dehydrogenase (DPD) in the catabolism of pyrimidines and its association with drug-induced toxicity in chemotherapy treatments involving 5-fluorouracil. This enzyme's activity is a crucial factor in the management of patients undergoing such treatments due to its role in drug metabolism and potential toxicity (Harris et al., 1991; Ridge et al., 1998).
Hematological Impact
- Hemolytic Anemia and Pyrimidine Nucleotidase Deficiency: Research has reported cases of hemolytic anemia linked to deficiencies in pyrimidine 5’-nucleotidase activity, shedding light on the enzyme's significance in red blood cell function and potential genetic inheritance patterns (Beutler et al., 1980; Marinaki et al., 2001).
Lead Poisoning and Enzyme Inhibition
- Lead Poisoning and Pyrimidine Nucleotidase Activity: The activity of red-cell pyrimidine 5'-nucleotidase has been studied as a biological indicator of lead exposure, demonstrating its potential utility in assessing and managing lead poisoning scenarios (Buc & Kaplan, 1978; Mohammed-Brahim et al., 1985).
Radiopharmaceutical Research
- Radiation Dosimetry Studies: Research involving radioligands like 18F-FPEB has provided insights into radiation dosimetry and the potential applications of such compounds in clinical research studies, highlighting their roles in understanding and managing radiation exposure during treatments (Kessler et al., 2014; Wong et al., 2013).
Pyrimidine Analogues in Chemotherapy
- Pharmacokinetics and Dynamics in Chemotherapy: The pharmacokinetics, metabolism, and excretion of pyrimidine analogues have been extensively studied to understand their dynamics, potential toxicities, and the role in optimizing chemotherapy regimens. This includes insights into drug interactions, modulation, and the pharmacogenetics associated with pyrimidine-based treatments (Shilling et al., 2010; Leichman et al., 1995).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions in the research of pyrimidine derivatives are promising. These compounds have shown potential in various applications, including medicinal chemistry and material science . Further biological and pharmacological screening of the most active compounds against drug-resistant microbial strains is encouraged .
Propriétés
IUPAC Name |
S-pyrimidin-5-yl benzenecarbothioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2OS/c14-11(9-4-2-1-3-5-9)15-10-6-12-8-13-7-10/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCILUEVGERRNGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)SC2=CN=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4-[2-(thiophene-2-amido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}thiophene-2-carboxamide](/img/structure/B2635319.png)
![1-[1-(2,4-Dimethylbenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione](/img/structure/B2635323.png)
![2-((9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2635324.png)
![13-chloro-5-(2-methylpyrazole-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2635325.png)
![2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2635326.png)
![methyl 1-[4-(5-propyl-1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate](/img/structure/B2635328.png)
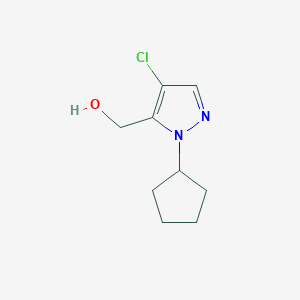
![N-(4-chloro-2-fluorophenyl)-2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2635334.png)
![Propan-2-yl 4-[(3-chloro-4-methoxyphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate](/img/structure/B2635335.png)
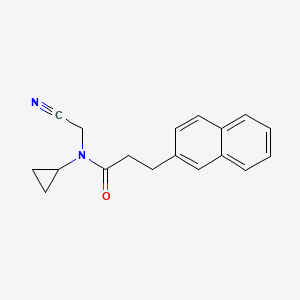
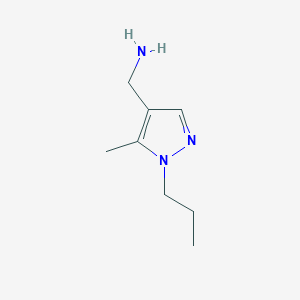
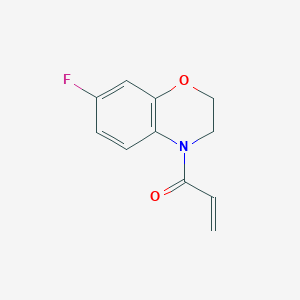
![7-{[4-(2-phenoxyacetyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one](/img/structure/B2635340.png)
